Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-
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Overview
Description
Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound that features a benzothiazole ring, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The triazole ring can be introduced through cyclization reactions involving thioamides or other sulfur-containing precursors . The furan ring is often incorporated via cyclization reactions involving furfural or other furan derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with various molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The triazole ring can form strong hydrogen bonds with biological targets, enhancing its binding affinity . The furan ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Triazole derivatives: Compounds like 1,2,4-triazole, which share the triazole ring structure.
Furan derivatives: Compounds such as furfural, which contain the furan ring.
Uniqueness
What sets Acetamide, N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]- apart is its unique combination of three different heterocyclic rings
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N5O2S2/c1-2-3-10-24-17(14-8-6-11-26-14)22-23-19(24)27-12-16(25)21-18-20-13-7-4-5-9-15(13)28-18/h4-9,11H,2-3,10,12H2,1H3,(H,20,21,25) |
InChI Key |
QWJZNVRFIOBTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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